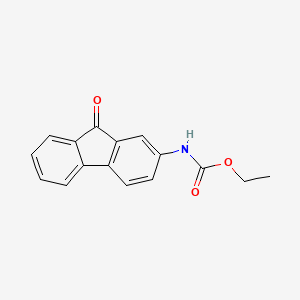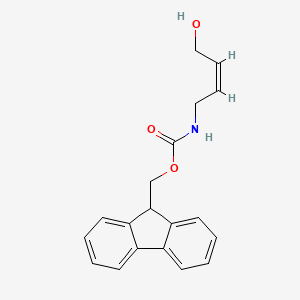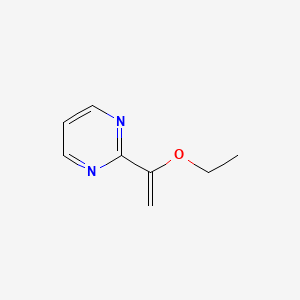
2-(1-Ethoxyvinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethoxyvinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethoxyvinyl group at the second position Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyvinyl)pyrimidine typically involves the reaction of pyrimidine derivatives with ethoxyvinyl reagents. One common method involves the use of Grignard reagents, where ethoxyvinyl magnesium bromide reacts with pyrimidine aldehydes or ketones to form the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the presence of catalysts such as manganese dioxide (MnO₂) or chromium trioxide (CrO₃) for oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethoxyvinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ethoxyvinyl group to ethyl groups.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the ethoxyvinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Manganese dioxide (MnO₂), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Ammonia (NH₃), amines, and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyvinyl group can yield aldehydes or ketones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring .
Aplicaciones Científicas De Investigación
2-(1-Ethoxyvinyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethoxyvinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyvinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π stacking interactions with receptor sites, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(1-Ethoxyvinyl)pyrimidine include:
Pyridazine: Another heterocyclic compound with two adjacent nitrogen atoms, known for its pharmacological activities.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position, exhibiting various biological activities.
Uniqueness
This compound is unique due to the presence of the ethoxyvinyl group, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and interactions that are not possible with other pyrimidine derivatives .
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2-(1-ethoxyethenyl)pyrimidine |
InChI |
InChI=1S/C8H10N2O/c1-3-11-7(2)8-9-5-4-6-10-8/h4-6H,2-3H2,1H3 |
Clave InChI |
WLXPGJLVOHCTJK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C)C1=NC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


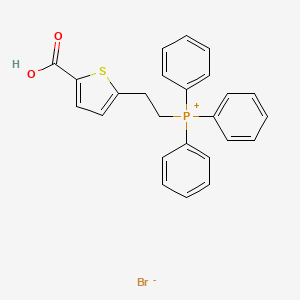

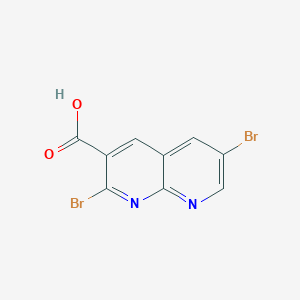
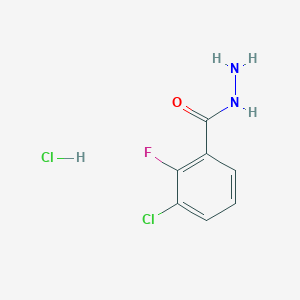
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)
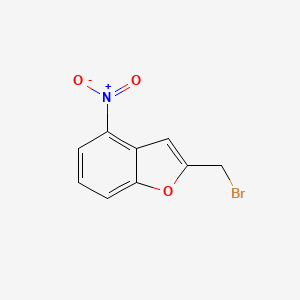
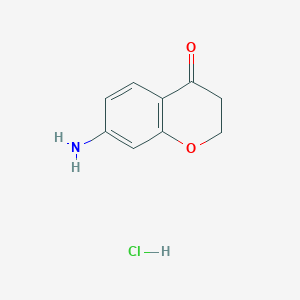
![5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13145361.png)

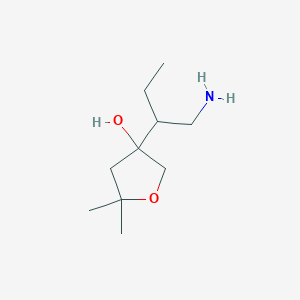
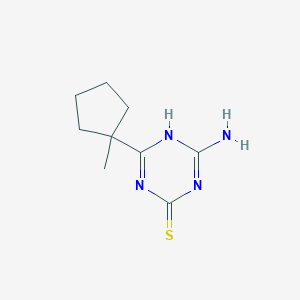
![7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145382.png)
